molecular formula C9H9N B1295342 6-Methylindole CAS No. 3420-02-8

6-Methylindole

Cat. No.: B1295342
CAS No.: 3420-02-8
M. Wt: 131.17 g/mol
InChI Key: ONYNOPPOVKYGRS-UHFFFAOYSA-N
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Description

6-Methylindole is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Replication Inhibition

6-Methylindole derivatives have shown promise as inhibitors of HIV-1 replication. A study identified specific derivatives that were effective against HIV-1 replication with promising therapeutic index values and minimal cytotoxicity, highlighting their potential in antiviral therapies (Che et al., 2015).

Spectroscopic Analysis

The resonance-enhanced multiphoton ionization spectra of this compound have been obtained and analyzed. This study provided insights into the ionization energy of this compound, contributing to a better understanding of its spectroscopic properties (Xiu, 2007).

Autoxidation Studies

Research on the autoxidation of 2,3-dialkylindoles, including this compound derivatives, has been conducted. This study offers a comprehensive understanding of the autoxidation process, which is significant for chemical synthesis and stability analysis (Mclean & Dmitrienko, 1971).

Mechanism of Action

Target of Action

Indole derivatives, including 6-methylindole, are known to interact with various receptors and enzymes

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

This compound, like other indole derivatives, is involved in several biochemical pathways. Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a significant role in cell biology and have various biologically vital properties . The specific pathways affected by this compound and their downstream effects require further investigation.

Pharmacokinetics

A study on a series of methylindole analogs suggests that cytotoxicity in human hepatocytes can be predicted based on the formation of glutathione (gsh) conjugates and/or time-dependent inhibition (tdi) against major cytochrome p450 (p450) enzymes in human liver microsomes . More research is needed to outline the ADME properties of this compound and their impact on bioavailability.

Result of Action

Indole derivatives are known to have various biological effects, including antitumor, antibacterial, antiviral, and antifungal activities . The specific effects of this compound’s action are subjects of ongoing research.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological system where this compound is present can all impact its action

Properties

IUPAC Name

6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYNOPPOVKYGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187789
Record name 1H-Indole, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3420-02-8
Record name 6-Methyl-H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003420028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHYL-H-INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTM6OJZ56S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A glass-lined rocking autoclave was charged with a solution of 300 g (1.45 moles) of trans-β-dimethylamino-4-methyl-2-nitrostyrene in 3 l of benzene and 15 g of 5% palladium on carbon. The autoclave was pressurized with 20 psi of hydrogen and rocked for 5 hours. The mixture was filtered through a bed of Celite, which was washed thoroughly with benzene. The filtrate was concentrated to half its volume and washed with 1 l of 0.25 N hydrochloric acid, 500 ml of saturated sodium bicarbonate and 500 ml of brine. The aqueous phases were backwashed with 500 ml of benzene and the combined organic phases were dried over sodium sulfate and concentrated. The residual dark brown oil was distilled at vacuo to afford 157.9 g (83%) of product as a light yellow oil, b.p. 80°-85°/0.05 mmHg, which solidified after seeding to a light yellow solid. m.p. 29°-30.5°.
Quantity
300 g
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3 L
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15 g
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0 (± 1) mol
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Yield
83%

Synthesis routes and methods II

Procedure details

The indoles prepared by the above-mentioned method of the present invention include, for example, indole, 1-methylindole, 1-ethylindole, 1-phenylindole, 1-benzylindole, 3-methylindole, 4-methylindole, 5-methylindole, 6-methylindole, 7-methylindole, 1,2-dimethylindole, 1,3-dimethylindole, 1,4-dimethylindole, 1,5-dimethylindole, 1,6-dimethylindole, 1,7-dimethylindole, 3,4-dimethylindole, 3,5-dimethylindole, 3,6-dimethylindole, 3,7-dimethylindole, 1-ethyl-2-methylindole, 1-ethyl-3-methylindole, 1-ethyl-4-methylindole, 1-ethyl-5-methylindole, 1-ethyl-6-methylindole, 1-ethyl-7-methylindole, 1,3-diethylindole, 1,3,7-trimethylindole, 1,3,4-trimethylindole, 1,3,5-trimethylindole, 1,3,6-trimethylindole, 1,2,5-trimethylindole, 1-ethyl-2,5-dimethylindole, 1-ethyl-3,5-dimethylindole, 1-ethyl-3,6-dimethylindole, 1-ethyl-3,7-dimethylindole, 1-benzyl-3-methylindole, 1-methyl-5-methoxyindole, 1,3-dimethyl-5-methoxyindole, 1-benzyl-5-methoxyindole and the like. Concomitantly, two kinds of indoles may be obtained depending on the starting compounds used. For example, 1,3-dimethylindole and 1,2-dimethylindole are obtained by using N-methylaniline and propylene glycol (or propylene (oxide) as the starting compounds. On the other hand, 4-methylindole and 6-methylindole are obtained by using m-toluidine and ethylene glycol as the starting compounds.
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Synthesis routes and methods III

Procedure details

6-hydroxymethyl indole (6.135 g, 41.69 mmol) was dissolved in ethanol (70 ml). 10% Palladium on charcoal (0.610 g) was suspended in acetic acid (70 ml) and added to the ethanol (70 ml) solution. The mixture was placed on the high pressure hydrogenator at 60 psi. After 20 hours, the mixture was filtered through Celite and the resulting solution concentrated in vacuo. The mixture was purified by flash chromatography using chloroform as solvent to yield a colourless oil.
Quantity
6.135 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
catalyst
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Quantity
70 mL
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Quantity
70 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

a mixture of benzyl 2-cyano-2-(2-nitro-4-methylphenyl)ethanoate (13 mmol), 5% palladium (0.84 g), water (4 mL) and ethanol (40 mL) is hydrogenated under 50 psi for 18 hours at 25° C. The catalyst is eliminated by filtration on celite and the solid is washed with ethanol. The filtrate obtained is evaporated under vacuum and the residue is purified by chromatography on silica gel (eluent: CH2Cl2/pentane, 2/1) in order to produce 6-methylindole with a yield of 74%.
Name
benzyl 2-cyano-2-(2-nitro-4-methylphenyl)ethanoate
Quantity
13 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methylindole
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6-Methylindole
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6-Methylindole
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6-Methylindole
Reactant of Route 6
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6-Methylindole

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